![molecular formula C14H15N3O5S2 B2532316 (Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-12-8](/img/structure/B2532316.png)
(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Aminothiazoles, which might be structurally similar to your compound, are a significant class of organic medicinal compounds. They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
In a study, eight compounds were synthesized and characterized by FTIR and NMR . Another study described a diastereoselective N-heterocyclic carbene-catalysed reaction between enal and 3-cyano-2-imino-2H-chromene for accessing a new type of C4-functionalized 2-amino-3-cyano-4H-chromene .Molecular Structure Analysis
The synthesized compounds were characterized by FTIR and NMR . In another study, structure confirmation and surface properties of the core/shell hybrid nanoparticles were considered via Fourier transform infrared spectroscopy, X-ray powder diffraction, scanning electron microscope, energy-dispersive X-ray spectroscopy, WDS map scan, thermogravimetric and elemental analyses .Chemical Reactions Analysis
A diastereoselective N-heterocyclic carbene-catalysed reaction between enal and 3-cyano-2-imino-2H-chromene was described for accessing a new type of C4-functionalized 2-amino-3-cyano-4H-chromene .Physical And Chemical Properties Analysis
The synthesized compounds were characterized by FTIR and NMR . In another study, structure confirmation and surface properties of the core/shell hybrid nanoparticles were considered via Fourier transform infrared spectroscopy, X-ray powder diffraction, scanning electron microscope, energy-dispersive X-ray spectroscopy, WDS map scan, thermogravimetric and elemental analyses .Scientific Research Applications
Anti-Inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. A synthetic approach involving copper-promoted cascade reactions yields 2-amino-9H-chromeno[2,3-d]thiazol-9-ones, which exhibit potent anti-inflammatory activities . These findings suggest that this compound could serve as a valuable lead for drug development in the future.
Tyrosine Kinase (PTK) Inhibition
Functionalized 2-imino-2H-chromenes, including our compound of interest, have attracted attention as potential tyrosine kinase inhibitors. Tyrosine kinases play crucial roles in cell signaling pathways, and inhibiting them can have therapeutic implications in various diseases .
properties
IUPAC Name |
methyl 2-[2-(cyclopropanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S2/c1-22-12(18)7-17-10-5-4-9(24(15,20)21)6-11(10)23-14(17)16-13(19)8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H2,15,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTPOALVECWMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.